molecular formula C9H17NO3 B8282289 Acetyl-beta-alanine tert-butyl ester

Acetyl-beta-alanine tert-butyl ester

Cat. No. B8282289
M. Wt: 187.24 g/mol
InChI Key: INIIDHXJMONHDV-UHFFFAOYSA-N
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Patent
US05281585

Procedure details

Utilizing the procedure for converting 40a to 41a, 127 (0.10 g, 0.19 mmol) gave 128 (29 mg, 39%) as a fluffy solid after flash chromotography (silica, 10:1.2:1.2 ethanol/H2O/NH4OH).
Name
ethanol H2O NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
40a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
41a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Yield
39%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:13])[CH2:7][CH2:8][NH:9][C:10](=[O:12])[CH3:11])(C)(C)C.C(O)C.O.[NH4+].[OH-]>>[C:10]([NH:9][CH2:8][CH2:7][C:6]([OH:13])=[O:5])(=[O:12])[CH3:11] |f:1.2.3.4|

Inputs

Step One
Name
ethanol H2O NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O.[NH4+].[OH-]
Step Two
Name
40a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
41a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCNC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 116.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.